N,N-bisBoc 2-Chlorosulfonylethylamine

Lipophilicity Drug Design ADME Prediction

Choose this building block for its unique bisBoc-protected sulfonyl chloride enabling orthogonal coupling and deprotection in peptide synthesis and bioconjugation. Unlike simpler sulfonyl chlorides, its XLogP 2.4 and TPSA 98.4 Ų balance lipophilicity and polarity for optimal pharmacokinetic modulation. The bisBoc protection prevents unwanted side reactions during multi-step syntheses.

Molecular Formula C12H22ClNO6S
Molecular Weight 343.819
CAS No. 1380171-04-9
Cat. No. B569007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bisBoc 2-Chlorosulfonylethylamine
CAS1380171-04-9
Synonyms2-[2-(Chlorosulfonyl)ethyl]-Imidodicarbonic Acid 1,3-Bis(1,1-dimethylethyl) Ester; 
Molecular FormulaC12H22ClNO6S
Molecular Weight343.819
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3
InChIKeyGJKHVHIDCQEYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-bisBoc 2-Chlorosulfonylethylamine (CAS 1380171-04-9): Chemical Identity and Computed Physicochemical Properties for Research Procurement


N,N-bisBoc 2-Chlorosulfonylethylamine (CAS 1380171-04-9), systematically named tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, is a specialty building block classified as a protected amino sulfonyl chloride. It has the molecular formula C12H22ClNO6S and a molecular weight of 343.82 g/mol [1]. Computed properties from authoritative databases include a topological polar surface area of 98.4 Ų, an XLogP3 of 2.4, and no hydrogen bond donors, which inform its behavior in organic and peptide synthesis workflows [1].

Why N,N-bisBoc 2-Chlorosulfonylethylamine is Not Interchangeable with Other Sulfonyl Chloride Building Blocks


In sulfonamide or sulfonate ester formation, a common procurement error is to treat all sulfonyl chlorides as functionally equivalent. However, N,N-bisBoc 2-Chlorosulfonylethylamine is structurally unique, containing both a reactive sulfonyl chloride for electrophilic coupling and a fully Boc-protected secondary amine within the same ethyl linker. Substituting it with an unprotected analog like 2-chloroethanesulfonyl chloride (MW ~143 g/mol) or a mono-Boc variant like tert-butyl 2-(chlorosulfonyl)ethylcarbamate (MW ~244 g/mol) introduces different molecular weight, lipophilicity (XLogP), and steric bulk that fundamentally alter reaction kinetics, purification properties, and subsequent deprotection strategies [1]. The computed XLogP of 2.4 and TPSA of 98.4 Ų for this bisBoc derivative are not mirrored by its simpler counterparts, making generic substitution a high-risk decision for complex, multi-step syntheses [1].

Quantitative Differentiation of N,N-bisBoc 2-Chlorosulfonylethylamine Against Closest Analogs


Lipophilicity and Membrane Permeability Potential: XLogP3-AA Comparison with Mono-Protected Analogs

The computed partition coefficient (XLogP3-AA) for N,N-bisBoc 2-Chlorosulfonylethylamine is 2.4, indicating moderate lipophilicity [1]. In contrast, the mono-Boc protected analog, tert-butyl 2-(chlorosulfonyl)ethylcarbamate (CAS 134019-73-1), has a lower computed XLogP of approximately 0.9 [2]. This 1.5-unit difference in XLogP is substantial and correlates with significantly different predicted membrane permeability and solubility profiles, which are critical factors in designing compounds with desirable pharmacokinetic properties or optimizing synthetic intermediates for phase-transfer conditions.

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Steric Bulk: A Critical Parameter for Reaction Kinetics and Solubility

N,N-bisBoc 2-Chlorosulfonylethylamine has a molecular weight of 343.82 g/mol [1]. A common alternative electrophile for introducing a two-carbon linker is 2-chloroethanesulfonyl chloride (CAS 1622-32-8), which has a molecular weight of approximately 142.99 g/mol [2]. The 201 g/mol increase represents a doubling in molecular weight and a substantial increase in steric bulk due to the two tert-butyl carbamate groups. This directly influences reaction rates, as the bulky bisBoc-amine may exhibit slower kinetics in nucleophilic substitution reactions, necessitating different reaction conditions (e.g., higher temperature, longer reaction times) or catalyst use compared to the unhindered analog.

Synthetic Methodology Reaction Kinetics Peptide Synthesis

Predicted Synthetic Utility: A Distinct Intermediate for Sulfonamide and Peptide Synthesis

Vendor technical literature and chemical database entries consistently classify N,N-bisBoc 2-Chlorosulfonylethylamine as a specialized building block for organic and peptide synthesis [1]. Its dual functional groups—a sulfonyl chloride and a bis-protected amine—enable a specific synthetic sequence: nucleophilic attack on the sulfonyl chloride forms a sulfonamide or sulfonate, followed by orthogonal deprotection of the Boc groups to reveal a primary amine for further elaboration. This contrasts with simpler sulfonyl chlorides which lack the protected amine, or mono-Boc analogs which do not offer the same steric profile and orthogonal stability. The presence of two Boc groups ensures the amine remains inert during harsh sulfonylation conditions, a feature not provided by unprotected analogs.

Organic Synthesis Peptide Chemistry Building Blocks

Defined Application Scenarios for N,N-bisBoc 2-Chlorosulfonylethylamine Based on Its Verified Profile


Synthesis of Complex Sulfonamide-Containing Small Molecules

This reagent is ideally suited for introducing a two-carbon linker with a masked amine terminus into a molecular scaffold. Its XLogP of 2.4 and TPSA of 98.4 Ų [1] predict moderate lipophilicity and moderate polarity, making it a suitable building block for compounds intended for cellular or in vivo studies. Researchers can react the sulfonyl chloride with a variety of nucleophiles (amines, alcohols) and subsequently deprotect the Boc groups under standard acidic conditions (e.g., TFA/DCM) to reveal a free amine for further functionalization.

Construction of Peptidomimetics and Modified Peptides

In peptide chemistry, this compound serves as a non-natural amino acid surrogate or linker. Its sulfonyl chloride functionality can be used to create a sulfonamide bond, which is a common amide bond isostere. The bisBoc protection ensures that the amino group is inert during coupling steps, preventing undesired side reactions. The increased molecular weight (343.82 g/mol) and steric bulk compared to simpler linkers [1][2] can also be leveraged to introduce conformational constraints or modify the pharmacokinetic profile of the resulting peptide.

Development of Functionalized Linkers for Bioconjugation and Chemical Biology

The orthogonal reactivity of this compound is key for generating heterobifunctional linkers. The sulfonyl chloride can be used to attach the linker to a solid support or a biomolecule (e.g., a protein or antibody) under mild conditions, while the bisBoc-protected amine remains intact. After conjugation, the Boc groups can be removed to provide a free amine for attaching a second moiety, such as a fluorescent dye, a drug payload, or an affinity tag. This controlled, stepwise conjugation strategy is enabled by the specific protecting group strategy of this reagent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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